2-(4-Bromo-benzyl)-piperazine

Physicochemical properties Drug design ADME

2-(4-Bromo-benzyl)-piperazine (CAS 612502-49-5) is a chiral, substituted piperazine derivative characterized by a 4-bromobenzyl group attached to the piperazine ring. With a molecular formula of C11H15BrN2 and a molecular weight of 255.15 g/mol, this compound serves as a critical building block or intermediate in medicinal chemistry.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
Cat. No. B12605498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-benzyl)-piperazine
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2
InChIKeyWOAKWISTZANOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline: 2-(4-Bromo-benzyl)-piperazine as a Versatile Piperazine Scaffold


2-(4-Bromo-benzyl)-piperazine (CAS 612502-49-5) is a chiral, substituted piperazine derivative characterized by a 4-bromobenzyl group attached to the piperazine ring . With a molecular formula of C11H15BrN2 and a molecular weight of 255.15 g/mol, this compound serves as a critical building block or intermediate in medicinal chemistry . The presence of the bromine atom provides a synthetic handle for further functionalization via cross-coupling reactions, while the piperazine core is a well-validated privileged structure in drug discovery, frequently employed to modulate pharmacokinetic and pharmacodynamic properties [1].

The Pitfalls of Analog Substitution: Why 2-(4-Bromo-benzyl)-piperazine is Not Interchangeable


Substituting 2-(4-Bromo-benzyl)-piperazine with a closely related halogenated benzylpiperazine analog (e.g., chloro, fluoro, or unsubstituted) without validation introduces significant risk in a research or development program. The specific halogen atom and its position profoundly impact a molecule's lipophilicity (LogP), electronic properties, and metabolic stability, which in turn dictate its biological activity, target selectivity, and overall pharmacokinetic profile [1]. Structure-Activity Relationship (SAR) studies on benzylpiperazine derivatives have repeatedly shown that even minor changes to the aromatic ring substituent can result in dramatic shifts in potency against targets like HDAC6, AChE, and BuChE [2]. Therefore, while the core scaffold may be similar, the unique properties conferred by the 4-bromo substitution are not guaranteed to be replicated by other analogs, making direct substitution scientifically unsound.

Quantitative Differentiation Guide for 2-(4-Bromo-benzyl)-piperazine Procurement


Comparative Physicochemical Properties vs. Chloro Analog Impacting Formulation and Pharmacokinetics

The 4-bromo substituent confers distinct physicochemical properties to the molecule compared to its 4-chloro analog. The bromine atom increases molecular weight, polarizability, and lipophilicity, which can influence membrane permeability and protein binding. These differences are quantifiable through predicted computational values, which serve as a baseline for selecting a lead scaffold. The target compound exhibits a higher predicted LogP and density compared to the chloro analog .

Physicochemical properties Drug design ADME Formulation

Inferred Potency Advantage at Sigma-1 Receptor Based on Structural Analogs

While direct binding data for 2-(4-Bromo-benzyl)-piperazine at the sigma-1 receptor is not available, class-level inference can be drawn from a highly similar analog, 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-bromobenzyl)piperazine. This compound, which shares the critical 4-bromobenzyl-piperazine motif, demonstrates sub-nanomolar affinity (Ki = 0.78 nM) for the sigma-1 receptor [1]. This suggests that the 4-bromobenzyl-piperazine substructure is a potent pharmacophore for sigma-1 binding, providing a strong rationale for selecting the target compound for further exploration in sigma-related research compared to non-brominated or differently substituted benzylpiperazines.

Sigma-1 receptor CNS disorders Binding affinity Neuropharmacology

Synthetic Utility: Halogen Reactivity Enabling Diverse Downstream Functionalization

The 4-bromo substituent is a superior synthetic handle compared to its chloro or fluoro counterparts for certain palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This is due to the favorable balance of reactivity and stability offered by the aryl-bromine bond. This allows for the efficient and selective introduction of diverse functional groups to explore SAR around the benzyl moiety, a key step in lead optimization [1]. The choice of a brominated intermediate like 2-(4-Bromo-benzyl)-piperazine over a chlorinated or unsubstituted analog provides greater synthetic flexibility and can lead to higher yields in subsequent reactions [2].

Synthetic chemistry Cross-coupling Drug discovery Chemical biology

Optimal Research Applications for 2-(4-Bromo-benzyl)-piperazine


Lead Optimization for Sigma-1 Receptor Modulation in CNS Drug Discovery

Based on class-level evidence of sub-nanomolar sigma-1 affinity for a related 4-bromobenzyl-piperazine analog, 2-(4-Bromo-benzyl)-piperazine is a compelling starting point for the development of novel sigma-1 receptor ligands. Its use is recommended in medicinal chemistry programs focused on pain, neurodegeneration, or psychiatric disorders where sigma-1 modulation is a validated therapeutic strategy [1].

Scaffold for Physicochemical Property Optimization in CNS-Penetrant Candidates

The predicted physicochemical properties (cLogP ~2.48) of 2-(4-Bromo-benzyl)-piperazine place it within a favorable range for CNS drug-likeness. It can serve as a core scaffold in lead optimization campaigns where balancing lipophilicity for both target engagement and blood-brain barrier penetration is crucial. Its properties differ from the less lipophilic chloro analog (cLogP ~2.01), offering a distinct profile for tuning ADME properties .

Versatile Intermediate for Diversified Library Synthesis via Cross-Coupling

The presence of the aryl-bromide makes 2-(4-Bromo-benzyl)-piperazine a highly valuable intermediate for parallel synthesis and the rapid generation of structurally diverse libraries. It is particularly suited for medicinal chemistry groups employing Suzuki-Miyaura or Buchwald-Hartwig couplings to explore the SAR of the benzyl moiety, a common strategy in hit-to-lead and lead optimization phases [2].

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